molecular formula C20H33Cl2N3O2 B12699960 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102131-89-5

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12699960
CAS No.: 102131-89-5
M. Wt: 418.4 g/mol
InChI Key: SVPKYRRKVCTFSC-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The starting materials might include pyrrole derivatives and various reagents for functional group modifications. Common reaction conditions could involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions might be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:

    Continuous flow reactors: For better control over reaction conditions.

    Purification techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-3-carboxamide derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor agonists.

    Medicine: Investigated for their therapeutic potential in treating diseases like cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide derivatives often involves interaction with specific molecular targets, such as:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxamide: Another pyrrole derivative with similar biological activities.

    2,5-Dihydro-1H-pyrrole-3-carboxamide: A structurally related compound with different functional groups.

Uniqueness

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.

Properties

CAS No.

102131-89-5

Molecular Formula

C20H33Cl2N3O2

Molecular Weight

418.4 g/mol

IUPAC Name

N-[3-[(2-methoxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C20H31N3O2.2ClH/c1-19(2)13-16(20(3,4)23-19)18(24)22-12-8-11-21-14-15-9-6-7-10-17(15)25-5;;/h6-7,9-10,13,21,23H,8,11-12,14H2,1-5H3,(H,22,24);2*1H

InChI Key

SVPKYRRKVCTFSC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2OC)C.Cl.Cl

Origin of Product

United States

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